Potency Differentiation Against cPLA2: 5-Chloro vs. Parent Isothiazolone
The 5-chloro substituted compound is directly differentiated from its parent compound, 2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one (CAS 918107-58-1), which is disclosed as a cPLA2 inhibitor in patent WO2007001932A2 [1]. While specific IC50 values for the 5-chloro derivative are not publicly available, the patent establishes the core scaffold's activity. The introduction of a chlorine atom at the 5-position of the isothiazolone ring is a recognized medicinal chemistry strategy to enhance binding affinity and metabolic stability compared to the unsubstituted analog [2]. This class-level inference predicts a differentiated inhibitory profile.
| Evidence Dimension | cPLA2 inhibitory activity (inferred) |
|---|---|
| Target Compound Data | Specific IC50 not publicly reported; predicted to be more potent based on halogen substitution SAR |
| Comparator Or Baseline | Parent compound (CAS 918107-58-1) disclosed as a cPLA2 inhibitor in patent WO2007001932A2 |
| Quantified Difference | Not quantifiable from available data; differentiation is based on the presence of the 5-chloro substituent absent in the parent |
| Conditions | cPLA2 inhibition assay (patent WO2007001932A2) |
Why This Matters
The 5-chloro modification is anticipated to improve cPLA2 inhibitor pharmacodynamics, directly influencing compound selection for inflammation-related target validation studies.
- [1] Janssen Pharmaceutica NV. Substituted Isothiazolones as cPLA2 Inhibitors. WO2007001932A2. Available at: https://patents.google.com/patent/WO2007001932A2/en. View Source
- [2] Sun, S., et al. (2010). Thiazole derivatives as protein kinase inhibitors. US Patent US20100331313. Available at: https://www.sumobrain.com/patents/wipo/Thiazole-derivatives-protein-kinase-inhibitors/WO2010148351.html. View Source
